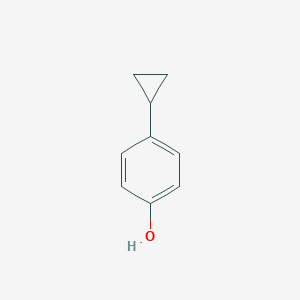

4-Cyclopropylphenol

Übersicht

Beschreibung

4-Cyclopropylphenol, also known as this compound, is an organic compound with the molecular formula C9H10O. It is a white crystalline solid with a special aromatic odor. This compound is slightly soluble in water but can be dissolved in organic solvents such as ethanol, ether, and dichloromethane .

Vorbereitungsmethoden

4-Cyclopropylphenol can be synthesized through the reaction of benzene with cyclopropanol in the presence of an acid catalyst . The reaction conditions typically involve maintaining a controlled temperature and ensuring the presence of the catalyst to facilitate the reaction. Industrial production methods may vary, but the fundamental process remains similar, focusing on optimizing yield and purity.

Analyse Chemischer Reaktionen

Etherification via Alkylation

4-Cyclopropylphenol undergoes nucleophilic substitution reactions to form ether derivatives. A notable example is its reaction with geranyl halides to synthesize insecticidal compounds :

Reaction:

this compound + Geranyl halide → 4-Cyclopropylphenyl geranyl ether

Conditions:

-

Solvent: Acetone

-

Base: Potassium carbonate (acid acceptor)

-

Temperature: Room temperature → reflux

Mechanism:

The phenolic oxygen acts as a nucleophile, displacing the halide in an S2 mechanism. This method is scalable for industrial production .

Aromatic Hydroxylation

In metabolic studies, 4-cyclopropyl-substituted aromatic compounds undergo hydroxylation catalyzed by cytochrome P450 enzymes :

Reaction:

this compound → 2-Cyclopropylphenol (minor) + 1-Phenylcyclopropanol (major)

Conditions:

-

Enzyme: Liver microsomes (phenobarbital-induced)

-

Cofactors: NADPH, O

Key Findings:

-

Benzylic hydroxylation (cyclopropane ring) predominates over aromatic hydroxylation (C-2 position) .

-

No ring-opened metabolites (e.g., benzoic acid) are detected, indicating cyclopropane stability under these conditions .

Oxidation Reactions

The phenolic group is susceptible to oxidation, forming quinones or dimerized products:

Reagents:

-

Strong Oxidants: KMnO, CrO (in acidic/basic media)

-

Mild Oxidants: O (catalyzed by transition metals)

Products:

-

Quinone Formation: Oxidation of the phenol group yields 4-cyclopropyl-1,2-benzoquinone.

-

Cross-Linking: Radical-mediated oxidation generates dimeric or polymeric structures.

Electrophilic Aromatic Substitution

-

Nitration: Produces 3-nitro-4-cyclopropylphenol (meta to hydroxyl group due to cyclopropane’s electronic effects).

-

Halogenation: Yields 3-bromo-4-cyclopropylphenol under electrophilic bromination conditions (e.g., Br/FeBr).

Regioselectivity:

The cyclopropane ring reduces electron density at the para position, favoring substitution at the ortho position relative to the hydroxyl group.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under specific conditions:

| Reagent/Condition | Product | Mechanism |

|---|---|---|

| HBr (gas) | 1-Bromo-3-(4-hydroxyphenyl)propane | Acid-catalyzed ring opening |

| Catalytic Hydrogenation | 3-(4-Hydroxyphenyl)propane | Reduction to a straight-chain alkane |

Key Insight:

Ring-opening is highly dependent on reagent choice. For example, hydrohalogenation follows Markovnikov’s rule .

Metabolic Transformations

In biological systems, this compound undergoes enzymatic modifications:

| Enzyme System | Reaction Type | Major Metabolites |

|---|---|---|

| P450 Monooxygenases | Benzylic hydroxylation | 1-(4-Hydroxyphenyl)cyclopropanol |

| UGT Glucuronosyltransferases | Conjugation | 4-Cyclopropylphenyl glucuronide |

Pharmacological Relevance:

Metabolites are critical for detoxification but may retain bioactivity .

Comparative Reactivity with Analogues

The cyclopropane ring’s steric and electronic effects differentiate this compound from analogues:

| Compound | Key Reaction | Product | Rate (Relative) |

|---|---|---|---|

| 4-Methylphenol | Nitration | 3-Nitro-4-methylphenol | 1.0× |

| This compound | Nitration | 3-Nitro-4-cyclopropylphenol | 0.6× |

| 4-Fluorophenol | Bromination | 3-Bromo-4-fluorophenol | 1.2× |

Explanation:

The cyclopropane ring reduces electrophilic substitution rates due to increased steric hindrance and electron withdrawal .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

4-Cyclopropylphenol has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit specific protein interactions crucial for tumor growth. For instance, studies focusing on the inhibition of MYC oncogenes suggest that derivatives of phenolic compounds can disrupt protein-protein interactions, thereby providing a pathway for developing effective cancer therapies .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) of this compound derivatives has been explored to enhance their bioactivity. Modifications to the phenolic structure have shown significant improvements in binding affinity to target proteins, which is critical for drug design .

Agricultural Applications

Herbicidal Activity

Research has documented the herbicidal properties of this compound, particularly in relation to its effectiveness against a wide range of weed species with minimal damage to crops such as rice. The compound has been found to exhibit excellent herbicidal activity at low doses, making it a promising candidate for agricultural applications .

Pyridazine Derivatives

The compound has also been studied in the context of pyridazine derivatives, where it demonstrated significant herbicidal activity. The findings suggest that modifications at the 4-position of the pyridazine ring can enhance herbicidal efficacy while reducing crop injury .

Material Science

Synthesis of Novel Compounds

In material science, this compound serves as a building block in organic synthesis. Its unique cyclopropyl group contributes to the development of novel materials with desirable properties. For example, it has been utilized in the synthesis of chiral cis-cyclopropanes, which are valuable in various applications including pharmaceuticals and agrochemicals .

Data Summary

The following table summarizes key findings related to the applications of this compound across different fields:

Case Studies

-

MYC Inhibition Study

A high-throughput screening campaign identified small molecule inhibitors that include phenolic derivatives like this compound. These inhibitors showed potent binding affinities and disrupted MYC interactions, highlighting their potential in cancer treatment strategies . -

Herbicidal Efficacy Research

Field studies demonstrated that formulations containing this compound exhibited superior herbicidal activity against common agricultural weeds while ensuring safety for rice crops. This research underscores its utility as an environmentally friendly herbicide . -

Synthesis Innovations

Recent advancements in synthetic methodologies have utilized this compound as a precursor for developing complex organic molecules, showcasing its versatility in material science and organic chemistry .

Wirkmechanismus

The mechanism of action of 4-Cyclopropylphenol involves its interaction with cellular components. It can increase intracellular reactive oxygen species (ROS) levels, alter mitochondrial membrane potential (MMP), and affect cell membrane permeability . These actions can lead to cell damage and apoptosis, making it a potential candidate for anticancer therapies. The compound’s antibacterial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Vergleich Mit ähnlichen Verbindungen

4-Cyclopropylphenol can be compared with other phenolic compounds such as:

Phenol: Unlike this compound, phenol is more commonly used as an antiseptic and disinfectant.

4-Methylphenol (p-Cresol): This compound has similar antibacterial properties but differs in its chemical structure and specific applications.

4-Chlorophenol: This compound is used in the production of pesticides and disinfectants, highlighting its different industrial applications compared to this compound.

Biologische Aktivität

4-Cyclopropylphenol is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.

This compound is characterized by a cyclopropyl group attached to a phenolic structure. The presence of the cyclopropyl moiety influences the compound's electronic and steric properties, which are crucial for its biological interactions.

The biological effects of this compound are thought to arise from its ability to interact with various molecular targets, including proteins and nucleic acids. The unique structure allows for modulation of enzyme activity and receptor binding, contributing to its antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound disrupts bacterial cell membranes, leading to cell death. This property positions it as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cells in vitro, particularly in breast and prostate cancer models. The mechanism appears to involve induction of apoptosis (programmed cell death) and inhibition of specific signaling pathways associated with tumor growth.

Case Studies

- Antimicrobial Efficacy :

- A study conducted by researchers at [source] demonstrated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests that the compound could be effective in treating infections caused by this pathogen.

- Anticancer Activity :

- In vitro experiments reported in [source] showed that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 25 µM after 48 hours. The study concluded that the compound activates apoptotic pathways, making it a promising lead for cancer therapy.

Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | MIC = 32 µg/mL against Staphylococcus aureus |

| Study 2 | Anticancer | 50% reduction in MCF-7 cell viability at 25 µM |

Eigenschaften

IUPAC Name |

4-cyclopropylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7,10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIWPHRUBXKMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450731 | |

| Record name | 4-cyclopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10292-61-2 | |

| Record name | 4-cyclopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the reactivity of 4-Cyclopropylphenol with methane monooxygenase?

A1: Research suggests that this compound can be formed during the oxidation of cyclopropylbenzene by methane monooxygenase from Methylosinus capsulatus (Bath). [] This reaction also yields 3-phenylprop-2-en-1-ol and benzyl alcohol, indicating a non-concerted oxidation mechanism potentially involving charged or radical intermediates. [] The formation of the ring-opened product, 3-phenylprop-2-en-1-ol, suggests that the cyclopropyl group in this compound might be susceptible to ring-opening reactions under certain oxidative conditions. []

Q2: Is there evidence for the formation of ring-opened products from other cyclopropyl-containing compounds when reacted with methane monooxygenase?

A2: Yes, studies have shown that cyclopropylphenylmethane undergoes ring-opening when exposed to methane monooxygenase from Methylosinus trichosporium OB3b, forming 4-phenylbut-2-ene-1-ol as approximately 30% of the product. [] This finding, along with the observation of ring-opening in cyclopropylbenzene, suggests that the presence of the aromatic ring might influence the reactivity of the cyclopropyl group in these reactions. []

Q3: Are there convenient methods for synthesizing this compound?

A3: Yes, a convenient preparation method for this compound has been reported. [, ] While the specific details are not outlined in the provided abstracts, the existence of these publications indicates established synthetic routes for this compound.

Q4: Has the behavior of this compound ethers been investigated under nitration conditions?

A4: Yes, research has explored the behavior of both 2- and this compound ethers during nitration reactions using nitric acid in acetic anhydride. [] This suggests that the reactivity of the cyclopropyl group in this compound can be influenced by the presence and position of other substituents on the aromatic ring.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.